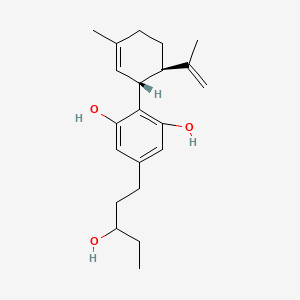
3''-Hydroxycannabidiol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3''-hydroxycannabidiol is a hydroxy-cannabidiol that is cannabidiol in which one of the two hydrogens at position 3 of the pentyl chain has been replaced by a hydroxy group. It is a metabolite of cannabidiol by human liver microsomes. It has a role as a human xenobiotic metabolite. It is a hydroxy-cannabidiol, an olefinic compound, a member of resorcinols and a secondary alcohol.
科学的研究の応用
Therapeutic Potential in Neurological Disorders
3''-Hydroxycannabidiol (3'-OH-CBD), a metabolite of Cannabidiol (CBD), shows promising therapeutic potential in various neurological disorders. For instance, CBD and its metabolites, including 3'-OH-CBD, have demonstrated neuroprotective properties in models of Parkinson’s disease, suggesting their potential in treating neurodegenerative conditions (Burgaz et al., 2021). Additionally, CBD's action on serotonin receptors, as well as its ability to modulate dopamine, norepinephrine, and serotonin synthesis and release, indicates a broader spectrum of neuromodulatory effects, which could be relevant for conditions like depression and anxiety (Yang et al., 2010).
Pharmacokinetics and Drug Monitoring
The pharmacokinetics of CBD and its metabolites, including 3'-OH-CBD, are crucial for understanding its therapeutic efficacy and safety. A validated method for quantifying CBD and its major metabolites in human plasma and serum provides insights into their bioavailability and pharmacokinetics, which is essential for therapeutic drug monitoring and optimizing clinical use (Kevin et al., 2020).
Neuroprotective and Antioxidant Effects
CBD, along with its derivatives like 3'-OH-CBD, exhibits significant antioxidant and neuroprotective effects. Studies on astrocytes and isolated cortexes have shown that CBD and its metabolites can mitigate oxidative stress, a key factor in the pathogenesis of many neurodegenerative diseases (di Giacomo et al., 2020).
Receptor Interaction and Modulation
3'-OH-CBD's interaction with various receptors, such as serotonin and cannabinoid receptors, highlights its potential for modulating receptor-mediated pathways. This interaction could underlie the therapeutic effects observed in neurological disorders and suggests a complex pharmacological profile that may be exploited for therapeutic purposes (Pertwee et al., 2002).
特性
製品名 |
3''-Hydroxycannabidiol |
|---|---|
分子式 |
C₂₁H₃₀O₃ |
分子量 |
330.46 |
IUPAC名 |
5-(3-hydroxypentyl)-2-[(1R,6R)-3-methyl-6-prop-1-en-2-ylcyclohex-2-en-1-yl]benzene-1,3-diol |
InChI |
InChI=1S/C21H30O3/c1-5-16(22)8-7-15-11-19(23)21(20(24)12-15)18-10-14(4)6-9-17(18)13(2)3/h10-12,16-18,22-24H,2,5-9H2,1,3-4H3/t16?,17-,18+/m0/s1 |
SMILES |
CCC(CCC1=CC(=C(C(=C1)O)C2C=C(CCC2C(=C)C)C)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



